2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
Description
This compound features a thiazolo[5,4-d]pyrimidine core fused with a benzonitrile group and substituted with a 2-aminophenoxy moiety. The thiazolo-pyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and angiogenesis modulation .
Properties
CAS No. |
918880-55-4 |
|---|---|
Molecular Formula |
C18H11N5OS |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(2-aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H11N5OS/c19-8-12-7-11(17-23-14-9-21-10-22-18(14)25-17)5-6-15(12)24-16-4-2-1-3-13(16)20/h1-7,9-10H,20H2 |
InChI Key |
WFOCPSDSDDITDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a synthetic derivative that incorporates both thiazole and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolo[5,4-d]pyrimidine ring fused with a benzonitrile and an aminophenoxy group, contributing to its biological profile.
Anticancer Activity
Numerous studies have reported the anticancer potential of compounds containing thiazole and pyrimidine rings. For instance:
- In vitro studies demonstrated that derivatives similar to 2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile exhibit selective cytotoxicity against various cancer cell lines. The IC50 values for these compounds typically range from 2.02 µM to 171.67 µM , indicating significant potency against cancer cells while showing minimal toxicity to normal cells .
- A specific study highlighted that compounds containing the thiazolo-pyrimidine scaffold showed promising results against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, with some derivatives achieving IC50 values as low as 0.06 µM .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively documented:
- Compounds derived from thiazolo[5,4-d]pyrimidine structures have shown enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were often lower than those of standard antibiotics like ampicillin and fluconazole .
- In a comparative study, 1,3-thiazolidin-4-ones demonstrated superior antimicrobial activity compared to commercial drugs such as bifonazole and ketoconazole . This suggests that the incorporation of thiazole in the structure may enhance its antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole-containing compounds is also noteworthy:
- Several synthesized compounds were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in mice. These compounds exhibited significant reduction in inflammation compared to control groups .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HepG2, PC12 | 0.06 µM - 171.67 µM | |
| Antimicrobial | Various bacteria | Lower than ampicillin | |
| Anti-inflammatory | Mouse model | Significant reduction |
Case Studies
- Anticancer Evaluation : A study focused on synthesizing new derivatives based on the thiazolo-pyrimidine framework found that certain modifications led to increased cytotoxicity against A549 (lung cancer) cells while sparing normal Vero cells from toxicity .
- Antimicrobial Testing : In another investigation, a series of thiazole derivatives were assessed for their antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing promising results with MIC values significantly lower than traditional antibiotics .
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound undergoes several types of chemical reactions, influenced by its reactive functional groups:
Substitution Reactions
The amino group on the phenyl ring and the cyano group are prone to nucleophilic substitution. For instance:
-
Amination : The amino group can react with electrophiles (e.g., acylating agents) to form amides or other derivatives .
-
Cyanide Substitution : The benzonitrile group may participate in nucleophilic additions (e.g., hydrolysis to carboxylic acids under basic conditions).
Thiazolo[5,4-d]pyrimidine Ring Reactivity
The fused heterocyclic ring is susceptible to:
-
Electrophilic Aromatic Substitution : Directed by the sulfur and nitrogen atoms in the ring, allowing for substitution at specific positions .
-
Reduction/Oxidation : The ring may undergo redox reactions, altering the heteroatom environment (e.g., oxidation of sulfur to sulfoxides).
Solvent and Catalyst Effects
Reactions are often conducted in polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance solubility and reactivity. Catalysts like TBAHS or transition metals (e.g., Pd) are used to facilitate coupling or cyclization steps .
Table 2: Reaction Conditions
| Reaction Type | Solvent | Catalyst | Temperature |
|---|---|---|---|
| Cyclization | Ethylene glycol | TBAHS | Reflux |
| Coupling (Pd-mediated) | DMF or THF | Pd(PPh₃)₄ | 80–120°C |
| Amination | DMSO or DMF | No catalyst | Room temperature |
Functional Group Transformations
The compound’s structural motifs enable diverse functional group transformations:
Amino Group Modifications
-
Acetylation : Reaction with acetyl chloride forms amides, altering reactivity and solubility .
-
Alkylation : Quaternization with alkyl halides generates ammonium salts, useful for solubilization.
Cyano Group Reactions
-
Hydrolysis : Conversion to carboxylic acid (under basic conditions) or amide (under acidic conditions).
-
Staudinger Reaction : Potential reactivity with triphenylphosphine to form iminophosphoranes.
Thiazolo[5,4-d]pyrimidine Ring Transformations
-
Substitution : Electrophilic substitution at positions ortho/para to sulfur/nitrogen atoms .
-
Ring Expansion/Contraction : Possible under harsh conditions (e.g., acid/base treatment).
Biological Activity and Reaction Implications
The compound’s reactivity is closely tied to its biological interactions:
-
Glucokinase Activation : Derivatives with similar thiazolo[5,4-d]pyrimidine scaffolds activate glucokinase, a key enzyme in glucose metabolism.
-
Kinase Inhibition : Structural analogs show activity against plasmodial kinases (e.g., PfPK6), highlighting the importance of substituents like pyrrolidinyl rings and aromatic groups .
Table 3: Biological Targets and Structural Features
| Target | Key Structural Feature | Activity |
|---|---|---|
| Glucokinase | Thiazolo[5,4-d]pyrimidine | Activation |
| PfPK6 | Pyrrolidinyl substituents | IC₅₀: 216–274 nM |
| PfGSK3 | Fused benzothiophene moieties | IC₅₀: 695 ± 88 nM |
Analytical and Characterization Methods
The compound is characterized using:
-
NMR Spectroscopy : To confirm regiochemistry and proton environment.
-
Mass Spectrometry (MS) : For molecular weight verification and purity assessment.
-
TLC and HPLC : To monitor reaction progress and isolate pure product .
-
IR Spectroscopy : To identify functional groups (e.g., CN stretch at ~2220 cm⁻¹).
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Thiazolo[5,4-d]pyrimidine Derivatives with Substituted Aromatic Groups
Compound 3l and 3m (from ):
- Structure : 3l and 3m contain a 4-chlorophenyl group and urea-linked pyridine substituents on the thiazolo-pyrimidine core.
- Activity : Demonstrated potent HUVEC inhibition (IC50 = 1.65 μM and 3.52 μM, respectively).
- Key Difference: The target compound lacks the urea linker and pyridine substitution, instead incorporating a benzonitrile group and aminophenoxy side chain. The aminophenoxy group may enhance solubility compared to the lipophilic 4-chlorophenyl group in 3l/3m .
7-Chloro-N-(4-methylphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine (from –12):
- Structure : Features a chloro substituent at position 7 and a p-tolylamine group.
- Contrast: The target compound replaces the chloro and p-tolylamine groups with a benzonitrile and aminophenoxy moiety, likely altering both reactivity and toxicity profiles .
Thiazolo-Pyrimidine Hybrids with Heterocyclic Substituents
Piperazine/Piperidine-Containing Derivatives (from ):
- Structure: Derivatives include amino tails (e.g., piperazine, piperidine) linked to the thiazolo-pyrimidine core.
- Synthesis: Prepared via nucleophilic substitution of 7-amino-5-chloro intermediates with amine tails.
Pyrimidine-Carbonitrile Derivatives with Alternative Heterocycles
Compound 3 (from ):
- Structure: Combines a hydroxyphenylamino group with a thiazole-pyrimidine-carbonitrile scaffold.
- Physical Data : Yellow solid (18% yield, mp 242–243°C).
- Divergence: The target compound’s aminophenoxy substituent replaces the hydroxyphenylamino group, which could modulate hydrogen-bonding interactions in biological systems .
Pyrazole-Carbonitrile Derivatives (from –10):
- Structure: Examples include 5-amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) and oxadiazole analogs.
- Data : Yields (53–68%), melting points (177–191°C), and spectral data (e.g., 1H NMR) are reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
